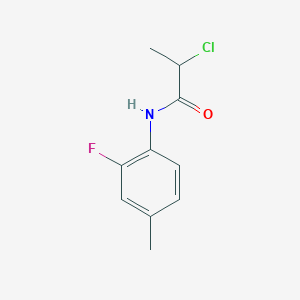

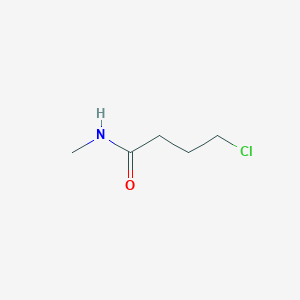

4-chloro-N-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-methylbutanamide is a chemical compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 .

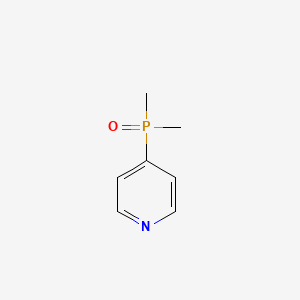

Molecular Structure Analysis

The InChI code for 4-chloro-N-methylbutanamide is1S/C5H10ClNO/c1-7-5(8)3-2-4-6/h2-4H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-methylbutanamide include a molecular weight of 135.59 . More specific properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

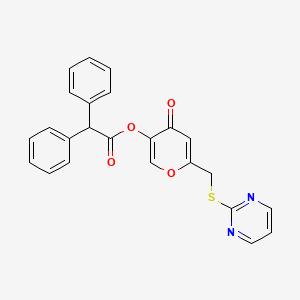

Antifungal Activity

4-chloro-N-methylbutanamide and its derivatives have demonstrated significant antifungal activity. A study synthesized a novel compound with 4-chloro-N-methylbutanamide as a key component, which showed good antifungal activity against various fungi, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii (Xue Si, 2009).

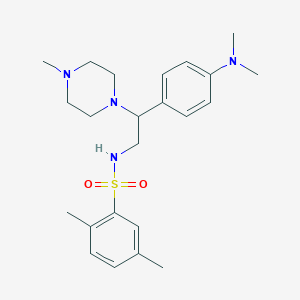

Herbicidal Activity

Research indicates that derivatives of 4-chloro-N-methylbutanamide exhibit herbicidal properties. A study involving S(−)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives showed moderate inhibitory activities against monocotyledon and dicotyledon plants. The introduction of a chiral active unit in these derivatives improved their herbicidal efficacy (L. Duan, Q. Zhao, & H. B. Zhang, 2010).

Chemical Synthesis

4-chloro-N-methylbutanamide is involved in various chemical synthesis processes. It serves as a key intermediate in the synthesis of complex organic compounds. For example, its derivatives have been utilized in the synthesis of cyclopropanecarboxamides, a novel approach to creating these compounds (M. Mekhael, A. Linden, & H. Heimgartner, 2011).

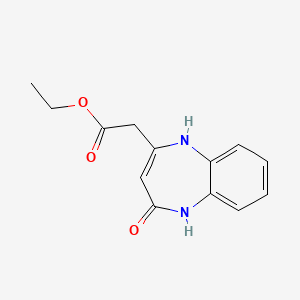

Kinetics and Mechanism Studies

The kinetics and mechanisms of reactions involving 4-chloro-N-methylbutanamide derivatives have been studied. For instance, research on substituted 4-chloro-N-phenylbutanamides in basic mediums provided insights into the dissociation constants and cyclization rate constants of these compounds, enhancing the understanding of their chemical behaviors (M. Sedlák, Ludmila Hejtmánková, P. Kašparová, & J. Kaválek, 2002).

Pharmaceutical Intermediate Synthesis

It also serves as a key intermediate in synthesizing pharmaceuticals like atorvastatin. The process involves several steps, starting from easily available materials and yielding reasonable output (Song Hong-rui, 2009).

Pesticide Residue Formation

In combination with other herbicides, 4-chloro-N-methylbutanamide can transform into unique pesticide residues in soil. This transformation demonstrates the compound's potential in creating hybrid molecules with specific agricultural applications (R. Bartha, 1969).

properties

IUPAC Name |

4-chloro-N-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-7-5(8)3-2-4-6/h2-4H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJTYMCHTPYBMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methylbutanamide | |

CAS RN |

65560-95-4 |

Source

|

| Record name | 4-chloro-N-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)

![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)